molecular formula C13H18O B1416292 (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1423040-59-8

(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B1416292
CAS RN: 1423040-59-8
M. Wt: 190.28 g/mol
InChI Key: MMIFFKJOSAREFC-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol” is a complex organic compound. It contains a tetrahydronaphthalen (or tetralin) backbone, which is a fused two-ring system, with a propan-2-yl (or isopropyl) group and a hydroxyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetralin backbone, which is a polycyclic structure composed of two fused six-membered rings. The isopropyl group would be a branched alkyl group attached to one of the carbon atoms in the ring, and the hydroxyl group would be attached to a different carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, melting point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. For example, the presence of the hydroxyl group in this compound could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Pharmaceutical Applications

(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol: , commonly known as menthol , has a variety of applications in the pharmaceutical industry. It is used in medications for its cooling and soothing effect, which can help in treating sore throats and mouth irritations . It’s also found in cough drops , mouthwash , and medical plasters for its analgesic properties .

Food Industry

In the food industry, menthol is used to impart a cool, fresh flavor. It’s a common additive in products like ice cream , chewing gum , and candy to provide a refreshing taste .

Personal Care Products

Menthol is widely used in personal care products such as toothpaste , shampoos , and tonic for its cooling sensation and fresh scent. It gives a lift and freshness to these products, making them more appealing to consumers .

Perfumery

Due to its powerful and fresh aroma, menthol is used in perfumery to enhance fragrances. It provides a lift and freshness that is desirable in many perfume formulations .

Tobacco Products

Menthol is also an ingredient in certain tobacco products. It imparts a cooling sensation to tobacco, which can make it more palatable for some users .

Medicinal Chemistry

In medicinal chemistry, derivatives of menthol are used to synthesize other compounds with potential therapeutic effects. For example, an ester based on l-menthol has been synthesized for research into its effects when combined with other pharmaceutical agents .

Respiratory Treatments

Compounds related to menthol are used in respiratory treatments as well. For instance, a compound structurally related to menthol has been identified as a related compound in formulations of formoterol , which is a medication used for asthma and chronic obstructive pulmonary disease (COPD) .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name

(1R)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIFFKJOSAREFC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CCCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(CCC[C@H]2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
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Reactant of Route 3
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 4
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 5
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 6
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

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